
C20 sphingosine
Overview
Description
Sphingosine (d201): is a long-chain amino alcohol that is a derivative of sphingosine, specifically with a 20-carbon chain. It is a crucial component of sphingolipids, which are essential constituents of cell membranes. Sphingosine (d20:1) plays a significant role in various cellular processes, including cell signaling, proliferation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sphingosine (d20:1) can be synthesized through a multi-step process starting from palmitoyl CoA and serine. The initial step involves the condensation of these two compounds to form dihydrosphingosine. This intermediate is then reduced by NADPH to yield dihydrosphingosine (sphinganine). The next step involves acylation to form dihydroceramide, which is subsequently oxidized by FAD to produce ceramide. Finally, sphingosine (d20:1) is formed through the degradation of sphingolipids in the lysosome .
Industrial Production Methods: Industrial production of sphingosine (d20:1) typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pH, and reaction time to ensure the highest quality of the final product .
Chemical Reactions Analysis
Hydrolysis and Conversion
C20 sphingosine can undergo hydrolysis to form ceramide through enzymatic reactions involving sphingomyelinases. Ceramide can further be converted into various sphingolipid species, including sphingomyelin and glycosphingolipids.
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Hydrolysis Reaction :
Phosphorylation
This compound can be phosphorylated to form sphingosine-1-phosphate (S1P), a bioactive lipid that plays critical roles in cell signaling, particularly in growth, survival, and apoptosis.
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Phosphorylation Reaction :
Role in Neurodegeneration
Research has indicated that elevated levels of this compound are associated with neurodegenerative diseases. A study highlighted that mutations in serine palmitoyltransferase lead to increased levels of C20 LCBs, resulting in neurodegeneration due to disrupted protein homeostasis in neural tissues .
Distribution in the Central Nervous System
C20-sphingosine-containing gangliosides have been shown to accumulate in specific brain regions during development and aging. Imaging mass spectrometry studies revealed that these gangliosides are primarily localized in the dentate gyrus of the hippocampus, suggesting a role in memory formation and synaptic function .
Interaction with Other Lipids
This compound interacts with various lipid species to form complex structures essential for cellular functions. Its incorporation into gangliosides affects membrane properties and signaling pathways, influencing processes such as cell growth and differentiation.
Enzymatic Activity Variations
Studies have demonstrated that different isoforms of serine palmitoyltransferase exhibit varying affinities for substrates, affecting the production rates of C18 versus C20 LCBs. For instance, certain combinations of SPT subunits preferentially utilize longer acyl-CoAs, leading to increased synthesis of C20 LCBs under specific conditions .
Age-Dependent Accumulation
Research has shown that the levels of C20-sphingosine increase with age in mammalian brains, indicating its potential role in age-related neurological functions or diseases . This accumulation is particularly evident in gangliosides associated with neuronal health and function.
Scientific Research Applications
Neurobiology
Neurodegenerative Effects
Research indicates that elevated levels of C20 sphingosine can have detrimental effects on neural tissues. Studies have shown that mutations affecting serine palmitoyltransferase (SPT), which is responsible for synthesizing sphingolipids, lead to increased C20 LCBs. This elevation results in neurodegenerative effects, including axon degeneration and impaired protein homeostasis in the brain and retina . The pathological roles of this compound are particularly significant in understanding diseases such as Alzheimer's and other neurodegenerative disorders.
Lipid Profiling in Neural Tissues
this compound is frequently analyzed using advanced lipidomic techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS). These methods allow for detailed profiling of sphingolipids in mammalian nervous tissues and neuronal cell cultures, providing insights into their physiological functions and potential roles in neuroprotection or neurotoxicity .
Cancer Research
Role in Tumorigenesis
this compound is implicated in cancer biology, particularly regarding its relationship with ceramide metabolism. Long-chain ceramides, including those derived from this compound, exhibit tumor-suppressive properties. Conversely, sphingosine-1-phosphate (S1P), produced from sphingosine, promotes cell proliferation and tumor growth . This duality emphasizes the importance of this compound in cancer treatment strategies, where modulation of its levels could influence tumor behavior.
Targeting Sphingolipid Metabolism
Recent studies have focused on targeting sphingolipid metabolism as a therapeutic approach in cancer. By manipulating the balance between ceramide and S1P levels, researchers aim to enhance the efficacy of traditional cancer therapies. Understanding the specific roles of this compound in this context could lead to novel treatment modalities that exploit its unique properties .
Lipidomics
Mass Spectrometry Applications
this compound is a key subject in lipidomic studies aimed at understanding the complexity of lipid metabolism. Advanced mass spectrometry techniques have been employed to analyze the distribution and concentration of this compound within various biological samples. These analyses help elucidate its role in cellular signaling pathways and metabolic processes .
Application Area | Key Findings | Techniques Used |
---|---|---|
Neurobiology | Elevated this compound leads to neurodegeneration | LC-MS/MS |
Cancer Research | Modulation of C20 levels influences tumor behavior | Sphingolipidomic profiling |
Lipidomics | Detailed lipid profiling reveals metabolic pathways | Mass spectrometry |
Case Studies
Case Study 1: Neurodegeneration
A study investigating the effects of increased C20 LCBs due to SPT mutations found significant neurodegenerative changes in mice models. The findings highlighted the importance of maintaining balanced levels of long-chain sphingolipids for neuronal health .
Case Study 2: Cancer Therapy
In another study focused on hepatocellular carcinoma, researchers observed that altering ceramide levels could sensitize tumors to chemotherapy. The role of this compound as a precursor for ceramide synthesis was pivotal in these findings, suggesting therapeutic potential through targeted manipulation of its metabolic pathways .
Mechanism of Action
Sphingosine (d20:1) exerts its effects primarily through its conversion to sphingosine-1-phosphate, which interacts with specific G protein-coupled receptors on the cell surfaceThe signaling pathways activated by these receptors play crucial roles in maintaining cellular homeostasis and responding to external stimuli .
Comparison with Similar Compounds
Sphingosine (d181): An 18-carbon chain variant of sphingosine, commonly found in mammalian cells.
Ceramide: A sphingolipid formed from sphingosine through acylation, involved in cell signaling and apoptosis.
Uniqueness: Sphingosine (d20:1) is unique due to its longer 20-carbon chain, which may influence its interaction with cellular membranes and receptors. This structural difference can affect its biological activity and its role in cellular processes compared to other sphingosine variants .
Biological Activity
C20 sphingosine, a long-chain base (LCB) of sphingolipids, has garnered significant attention in recent years due to its complex biological activities and implications in various health conditions. This article delves into the biological activity of this compound, highlighting its role in neurodegeneration, cardiovascular health, and its biosynthetic pathways.
Overview of Sphingolipids
Sphingolipids are essential components of cellular membranes and play critical roles in cell signaling and regulation. They consist of a sphingoid base (like sphingosine) linked to a fatty acid, forming ceramides, which further contribute to more complex structures such as sphingomyelin and glycosphingolipids. While C18 sphingosine is the most prevalent form, this compound has been identified as a significant but less common variant with distinct biological functions.
Neurodegenerative Effects
Research indicates that elevated levels of this compound can lead to neurodegenerative effects. A study demonstrated that mutations affecting serine palmitoyltransferase (SPT), the enzyme responsible for synthesizing sphingolipids, resulted in increased production of C20 LCBs. This elevation was associated with detrimental effects on protein homeostasis and axon degeneration in the brain .
- Key Findings:
- Increased C20 LCB levels were observed in mutant mouse models, leading to aberrant membrane structures and accumulation of ubiquitinated proteins.
- The study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to profile sphingolipids, revealing a 2- to 3-fold increase in this compound levels in affected tissues .
Cardiovascular Health
This compound also plays a role in cardiovascular health. A longitudinal study involving patients undergoing coronary angiography found that plasma levels of this compound were predictive of cardiovascular events independent of traditional risk factors. Specifically, higher levels of C20 sphingolipids were correlated with an increased risk of adverse cardiovascular outcomes .
- Study Details:
Biosynthesis and Metabolism
The biosynthesis of this compound involves complex enzymatic pathways. SPT catalyzes the condensation of palmitoyl-CoA and L-serine to produce various sphingoid bases, including both C18 and C20 forms. The presence of specific SPT subunits can influence the chain length of the resulting sphingolipids .
Table: Comparison of SPT Subunit Compositions
SPT Subunit Composition | Fatty Acyl CoA Utilized | Sphingoid Base Produced | Tissue Distribution |
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SPTLC1/2 | Palmitoyl-CoA | C18 sphingolipids | Ubiquitous |
SPTLC1/3/SPTssb | Myristoyl-CoA | C16/C20 sphingoid bases | CNS |
SPTLC1/3/SPTssa | Stearoyl-CoA | C18/C20 sphingoid bases | CNS |
Case Studies and Research Findings
- Neurodegeneration Case Study : A mutation in Sptssb led to increased production of C20 LCBs, resulting in neurodegenerative changes characterized by axon degeneration and impaired protein homeostasis .
- Cardiovascular Predictive Study : Elevated plasma levels of C20 sphingolipids were shown to independently predict cardiovascular events over an eight-year follow-up period, emphasizing their potential as biomarkers for cardiovascular disease risk assessment .
Q & A
Basic Research Questions
Q. Q1. What are the most reliable methods for detecting and quantifying C20 sphingosine in biological samples?
Methodological Answer: this compound is typically analyzed using tandem mass spectrometry (MS/MS) or neutral loss mass spectrometry (NLMS). In MS/MS, precursor ions are fragmented to generate diagnostic product ions (e.g., m/z transitions specific to this compound), while NLMS identifies compounds based on characteristic neutral losses (e.g., 36 m/z for this compound) . For quantification, stable isotope-labeled internal standards (e.g., C20 sphinganine) are essential to normalize matrix effects and ionization efficiency . Protocols should include lipid extraction with organic solvents (e.g., methanol-chloroform), followed by LC-MS/MS with reverse-phase chromatography.
Q. Q2. How can researchers standardize protocols for this compound analysis across laboratories?
Methodological Answer: Standardization requires:
- Internal standards : Use deuterated or ¹³C-labeled this compound analogs to correct for technical variability .
- Quality controls : Include pooled biological samples in each batch to monitor inter-run precision.
- Data reporting : Adhere to MISB (Minimum Information About Sphingolipidomics Studies) guidelines, detailing extraction methods, instrumentation parameters, and statistical thresholds .
Advanced Research Questions
Q. Q3. How do structural variations in this compound (e.g., chain length, hydroxylation) influence its role in lipid signaling pathways?
Methodological Answer: this compound’s bioactivity depends on its alkyl chain length and stereochemistry. For example:
- Chain length : The C20 backbone enhances membrane integration compared to shorter chains (e.g., C18), altering interactions with enzymes like ACER3, which hydrolyzes C20-ceramides to generate sphingosine .
- Hydroxylation : Dihydroxy vs. trihydroxy structures affect binding to S1P receptors. Use molecular dynamics simulations (e.g., GROMACS) to model lipid-protein interactions and validate findings with SPR (surface plasmon resonance) .
Q. Q4. How can contradictory data on this compound’s pro-apoptotic vs. pro-survival roles be resolved?
Methodological Answer: Contradictions often arise from contextual factors (e.g., cell type, concentration thresholds). To address this:
- Dose-response assays : Establish concentration gradients (e.g., 0.1–50 µM) in primary vs. cancer cell lines.
- Pathway inhibition : Use siRNA knockdown of S1P lyase or sphingosine kinases to isolate downstream effects .
- Multi-omics integration : Combine lipidomics with transcriptomics (RNA-seq) to identify co-regulated pathways (e.g., autophagy or ER stress) .
Q. Q5. What experimental designs are optimal for studying this compound’s interaction with ACER3 in ceramide metabolism?
Methodological Answer:
- In vitro assays : Purify ACER3 (e.g., via FLAG-tagged overexpression in HEK293 cells) and measure enzymatic activity using fluorogenic substrates (e.g., C20-NBD-ceramide) at pH 8.5 .
- Kinetic analysis : Calculate and with Michaelis-Menten curves.
- In situ validation : Use ACER3-knockout murine models to compare sphingosine levels in erythrocytes and plasma .
Q. Q6. How should researchers address batch-to-batch variability in this compound synthesis or extraction?
Methodological Answer:
- Synthetic purity : Characterize synthetic this compound batches using NMR (¹H and ¹³C) and HRMS. Acceptable purity thresholds: >95% by HPLC-ELSD .
- Extraction consistency : Implement Bligh-Dyer extraction with spike-recovery tests (85–115% recovery) .
- Documentation : Report lot numbers, storage conditions (−80°C under argon), and degradation checks (e.g., oxidation via MALDI-TOF) .
Q. Methodological Pitfalls and Solutions
Q. Q7. What are common statistical errors in analyzing this compound datasets, and how can they be mitigated?
Methodological Answer:
- Error 1 : Overlooking non-normal distributions. Solution : Use non-parametric tests (e.g., Mann-Whitney U) or transform data (log/Box-Cox).
- Error 2 : Multiple comparisons inflation. Solution : Apply Benjamini-Hochberg correction for FDR <5% .
- Error 3 : Inadequate sample size. Solution : Conduct power analysis (G*Power) with pilot data to determine n ≥ 6/group .
Q. Q8. How can researchers ensure reproducibility in this compound studies?
Methodological Answer:
- Reagent validation : Certify commercial this compound via third-party LC-MS/MS .
- Protocol pre-registration : Deposit experimental workflows on platforms like Protocols.io .
- Data transparency : Share raw MS spectra and metadata in public repositories (e.g., MetaboLights) .
Properties
IUPAC Name |
(E,2S,3R)-2-aminoicos-4-ene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h16-17,19-20,22-23H,2-15,18,21H2,1H3/b17-16+/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJSZHKGNMXZJN-YIVRLKKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316960 | |
Record name | C20-Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6918-49-6 | |
Record name | C20-Sphingosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6918-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C20-Sphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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